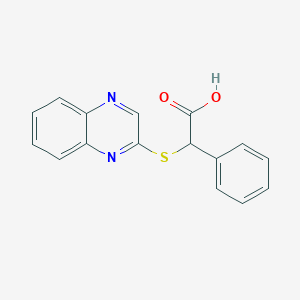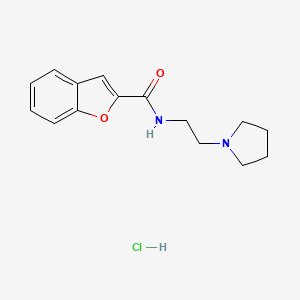
Phenyl(quinoxalin-2-ylsulfanyl)acetic acid
Descripción general
Descripción
Phenyl(2-quinoxalinylthio)acetic acid is an organic compound that features a phenyl group, a quinoxaline moiety, and a thioacetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(quinoxalin-2-ylsulfanyl)acetic acid typically involves the reaction of 2-mercaptoquinoxaline with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the thioether bond. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(2-quinoxalinylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Dihydroquinoxaline
Substitution: Brominated or nitrated derivatives of Phenyl(quinoxalin-2-ylsulfanyl)acetic acid
Aplicaciones Científicas De Investigación
Phenyl(2-quinoxalinylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phenyl(quinoxalin-2-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with DNA or proteins, leading to changes in their function. The thioether group can undergo oxidation, generating reactive oxygen species that can induce cellular damage or apoptosis. Additionally, the phenyl group can participate in hydrophobic interactions with biological molecules, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Phenyl(2-quinoxalinylthio)acetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the quinoxaline and thioether groups, making it less versatile in terms of chemical reactivity and biological activity.
Quinoxaline derivatives: These compounds may have similar biological activities but lack the phenylacetic acid moiety, which can influence their solubility and pharmacokinetic properties.
Thioacetic acid derivatives:
Phenyl(2-quinoxalinylthio)acetic acid stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
2-phenyl-2-quinoxalin-2-ylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-16(20)15(11-6-2-1-3-7-11)21-14-10-17-12-8-4-5-9-13(12)18-14/h1-10,15H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSYWQSQVFIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone](/img/structure/B4108603.png)
![ethyl 4-({4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4108608.png)
![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4108612.png)
![N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride](/img/structure/B4108615.png)

![4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4108626.png)
![(1Z)-8-ethoxy-4,4,6-trimethyl-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4108635.png)
![2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4108643.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4108651.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4108656.png)
![3-[(2-methoxyethyl)(2-thienylmethyl)amino]propane-1,2-diol](/img/structure/B4108664.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1-phenyl-1H-1,2,4-triazole](/img/structure/B4108691.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)butanamide](/img/structure/B4108699.png)
